Potassium oxirane-2-carboxylate belongs to the class of compounds known as carboxylates, which are salts or esters derived from carboxylic acids. Its unique structure includes an oxirane (epoxide) ring, contributing to its reactivity and versatility in chemical processes. The compound can exist in different stereoisomeric forms, such as the (R) and (S) enantiomers, which may exhibit distinct chemical behaviors .
The synthesis of potassium oxirane-2-carboxylate typically involves the reaction of oxirane (ethylene oxide) with potassium carbonate or potassium hydroxide. The general reaction can be summarized as follows:
In industrial settings, large-scale reactors are employed to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and concentration of reactants, to maximize efficiency .
Potassium oxirane-2-carboxylate features a three-membered epoxide ring attached to a carboxylate group. The structural characteristics include:
The compound's stereochemistry can vary depending on the configuration of the oxirane ring, leading to different reactivity patterns among its enantiomers .
Potassium oxirane-2-carboxylate is involved in several types of chemical reactions:
The mechanism of action for potassium oxirane-2-carboxylate involves nucleophilic attack on the strained epoxide ring by various nucleophiles. This attack leads to the opening of the ring and subsequent formation of new chemical bonds:
Potassium oxirane-2-carboxylate has a wide range of applications across various scientific fields:
The chiral integrity of potassium oxirane-2-carboxylate enantiomers is paramount for pharmaceutical applications, necessitating precise stereocontrol during synthesis.
Chiral resolution of racemic glycidic acid derivatives precedes salt formation with potassium counterions. Industrial-scale processes employ preparative chiral chromatography using silica-based stationary phases with covalently bonded chiral selectors (e.g., derivatized cyclodextrins or macrocyclic glycopeptides). Mobile phases typically combine hydrocarbons (n-hexane) with polar modifiers (ethanol or isopropanol) in optimized ratios (65:35 to 85:15 v/v) to achieve baseline separation [2]. Post-separation, fractional crystallization from ethanol/water mixtures yields enantiomerically pure (>99% ee) potassium salts. Advanced resolution protocols exploit diastereomeric salt formation with chiral amines like (1R,2S)-(-)-ephedrine, though chromatographic methods dominate due to superior scalability and lower chiral auxiliary costs [2].
Stereoselective epoxidation leverages Sharpless-type mechanisms, where potassium hydroxide deprotonates α-hydroxy carboxylates to form nucleophilic alkoxides. These species undergo intramolecular SN₂ attack on adjacent halohydrin carbons, inducing ring closure with stereoinversion. Critical to enantiocontrol is maintaining reaction temperatures below 0°C to suppress racemization through base-catalyzed epoxide ring opening [1] . The stereochemical outcome is dictated by the chiral center in the halohydrin precursor, with (R)-2-chloro-3-hydroxypropanoate potassium salt yielding (S)-oxirane-2-carboxylate after cyclization .
Industrial synthesis (CAS 82079-45-6) employs ternary solvent systems balancing reactivity, environmental impact, and enantiopurity. Optimized formulations combine 2-methyltetrahydrofuran (60–70% v/v), methanol (20–30%), and ethanol (10–20%), achieving >82% yield at multi-kilogram scale [1]. This mixture enhances reagent solubility while suppressing hydrolysis: 2-MeTHF provides low water miscibility (partition coefficient: 0.43) and higher boiling point (80°C) versus THF, improving thermal control. Methanol facilitates rapid KOH dissolution, while ethanol enables efficient crystallization. Solvent recovery exceeds 95% via fractional distillation, significantly reducing process waste [1].
Table 1: Solvent System Performance Parameters
| Component | Ratio (v/v) | Function | Dielectric Constant | Recovery Rate (%) |
|---|---|---|---|---|
| 2-MeTHF | 60–70% | Reaction medium | 6.2 | 98 |
| Methanol | 20–30% | Base solubilization | 32.7 | 95 |
| Ethanol | 10–20% | Crystallization promoter | 24.3 | 97 |
Precise thermal regulation at –5°C to 0°C is critical during epoxide ring formation, minimizing thermal racemization and hydrolysis [1]. Reaction vessels employ cascaded cooling systems with dynamic setpoint adjustment based on real-time reaction calorimetry. Post-epoxidation, pH stabilization at 8.0–8.5 (via controlled KOH addition) prevents acid-catalyzed epoxide ring-opening while enabling direct crystallization. These controls improve yields from ~70% to >82% and reduce dimeric byproducts to <3% [1].
Table 2: Temperature Impact on Yield and Byproducts
| Temperature Range (°C) | Yield (%) | Enantiomeric Excess (%) | Hydrolyzed Byproduct (%) |
|---|---|---|---|
| –5 to 0 | 82 | >99 | <2 |
| 0–5 | 76 | 98 | 5 |
| 5–10 | 68 | 94 | 12 |
Potassium hydroxide serves dual functions: as a Brønsted base for carboxylate salt formation and as a phase-transfer catalyst precursor. In methanol/2-MeTHF systems, KOH generates potassium methoxide, which coordinates with chiral ligands (e.g., cinchona alkaloids) to form reactive complexes [1] . These complexes transfer oxygen stereoselectively to α,β-unsaturated acids via Weitz-Scheffer epoxidation. Kinetic studies reveal that K⁺ stabilizes the transition state through cation-π interactions with the enone system, lowering the activation barrier by 12–15 kJ/mol versus sodium/potassium counterparts [4].
Homogeneous catalysis with chiral Mn(III)–salen complexes achieves >90% ee but suffers from catalyst leaching and poor recyclability. Heterogeneous alternatives, such as Ti-TADDOL immobilized on silica, enable continuous-flow epoxidation with 85–88% ee and catalyst turnover numbers (TON) exceeding 500 [6]. Economic modeling shows heterogeneous systems reduce catalyst costs by 60% despite marginally lower stereoselectivity. Emerging biocatalytic routes using engineered epoxide hydrolases demonstrate potential for >99% ee but currently lack industrial scalability due to substrate inhibition at >100mM concentrations [6].
Table 3: Catalytic System Performance Comparison
| Catalyst Type | Representative System | ee (%) | Turnover Number | Scalability (kg/batch) |
|---|---|---|---|---|
| Homogeneous | Mn(III)–salen/KOH | 90–92 | 120 | 5–10 |
| Heterogeneous | Ti-TADDOL–silica/KOH | 85–88 | >500 | 50+ (continuous flow) |
| Biocatalytic | Epoxide hydrolase | >99 | 300 | <0.1 (batch) |
Comprehensive Compound Nomenclature
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6